Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol
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Overview
Description
Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol is a chemical compound known for its unique structure and properties It consists of three 1-methyl-1H-1,3-benzodiazole groups attached to a central methanol molecule
Preparation Methods
The synthesis of Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved in its action depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Tris(1-methyl-1H-1,3-benzodiazol-2-yl)methanol can be compared with other similar compounds, such as:
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound is used as a ligand in click chemistry and has similar coordination properties.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Known for its use in metal-organic frameworks (MOFs) and CO2 capture. The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a variety of specialized applications.
Properties
IUPAC Name |
tris(1-methylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-29-19-13-7-4-10-16(19)26-22(29)25(32,23-27-17-11-5-8-14-20(17)30(23)2)24-28-18-12-6-9-15-21(18)31(24)3/h4-15,32H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHDFCKAQYIDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=NC4=CC=CC=C4N3C)(C5=NC6=CC=CC=C6N5C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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